molecular formula C7H6ClN B1404089 3-Chloro-4-vinylpyridine CAS No. 1168722-58-4

3-Chloro-4-vinylpyridine

Cat. No.: B1404089
CAS No.: 1168722-58-4
M. Wt: 139.58 g/mol
InChI Key: VFUTUYDMZQPKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-vinylpyridine is C7H6ClN . It has an average mass of 139.582 Da and a monoisotopic mass of 139.018875 Da .


Chemical Reactions Analysis

Polyvinylpyridine (PVPy) can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 139.58 g/mol. More detailed physical and chemical properties may be found in specific databases or scientific literature.

Scientific Research Applications

Membrane Technology

3-Chloro-4-vinylpyridine derivatives, such as poly(4-vinylpyridine), have been utilized in membrane technology. Membranes consisting of poly(4-vinylpyridine) demonstrate significant changes in permeability over a narrow pH range, acting as a pH valve. This behavior has implications for controlled substance release and filtration systems (Mika & Childs, 1999).

Catalysis

Poly(4-vinylpyridine) derivatives are efficient catalysts in various chemical reactions, including N-Boc protection of amines and acetalization of carbonyl compounds. Their reusability and efficiency make them valuable in organic synthesis (Shirini, Khaligh, & Jolodar, 2013), (Yoshida, Hashimoto, & Kawabata, 1981).

Photodimerization

The reaction of 4-vinylpyridine derivatives with silver compounds supports stereospecific and quantitative photodimerization of terminal olefins, a process significant for the development of photo-reactive materials (Georgiev, Bučar, & MacGillivray, 2010).

Environmental Applications

Derivatives of this compound, like crosslinked poly(4-vinylpyridines), are used for the removal of hazardous materials, such as hexavalent chromium from aqueous solutions, showcasing their potential in environmental remediation (Neagu & Mikhalovsky, 2010).

Electronic and NMR Studies

Studies on the electronic structures and NMR spectra of oligo(4-vinylpyridine) have revealed its potential in the field of conductive materials. The properties of these oligomers change with chain lengths and protonation, suggesting applications in electronics and materials science (Zhao, Zhou, Hu, & Teng, 2009).

Mechanism of Action

Target of Action

3-Chloro-4-vinylpyridine is a chemical compound that primarily targets anion exchangers . These are proteins that facilitate the transport of anions across a cell membrane. They play a crucial role in maintaining the balance of ions within cells and are involved in various physiological processes .

Mode of Action

The compound interacts with its targets through a process known as spontaneous polymerization . This involves the reaction of 4-vinylpyridine with alkyl dibromides, leading to the formation of strongly basic anion exchangers . The resulting changes include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the extraction of noble metal chloro complexes and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides . The downstream effects include the production of fine organic synthesis products, such as cyclic carbonates .

Result of Action

The molecular and cellular effects of this compound’s action include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction of noble metal chloro complexes and the addition of CO2 to epoxides are processes that can be affected by the pH of the solution . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and the presence of other chemical substances .

Safety and Hazards

When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The best results were obtained with 3 ml of 4-vinylpyridine dissolved in 10 ml of alcohol, in the presence of 25 g L-1 of salt and in neutral medium at 5% dyestuff concentration . This suggests potential future directions for the use of 3-Chloro-4-vinylpyridine in similar applications.

Biochemical Analysis

Cellular Effects

The effects of 3-Chloro-4-vinylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions with its vinyl group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, it can activate certain signaling pathways by binding to and modifying key signaling proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which catalyze its oxidation and conjugation, respectively . These metabolic reactions can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can affect its ability to interact with specific biomolecules and exert its effects on cellular processes.

Properties

IUPAC Name

3-chloro-4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUTUYDMZQPKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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